Metabutoxycaine
Overview
Description
Metabutoxycaine, marketed under the trade name Primacaine, is a local anesthetic primarily used in dentistry . It is known for its long-lasting effects, often lasting for at least 12 hours after injection . The compound’s IUPAC name is 2-diethylaminoethyl 3-amino-2-butoxybenzoate, and it has a molecular formula of C17H28N2O3 .
Preparation Methods
Metabutoxycaine can be synthesized through various synthetic routes. One common method involves the esterification of 3-amino-2-butoxybenzoic acid with 2-diethylaminoethanol . The reaction typically requires an acid catalyst and is carried out under reflux conditions. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Metabutoxycaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions include various derivatives of this compound, such as its amine and ester derivatives .
Scientific Research Applications
Metabutoxycaine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and amine reactions.
Biology: Researchers use this compound to study its effects on nerve cells and its potential as a local anesthetic.
Mechanism of Action
Metabutoxycaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses . This action results in localized numbness and pain relief. The molecular targets of this compound include voltage-gated sodium channels, which are essential for the conduction of nerve signals .
Comparison with Similar Compounds
Metabutoxycaine is similar to other local anesthetics such as lidocaine, bupivacaine, and procaine. it is unique in its long-lasting effects and specific chemical structure . Unlike lidocaine and bupivacaine, this compound has a butoxy group attached to its aromatic ring, which contributes to its prolonged duration of action .
Similar compounds include:
Lidocaine: A widely used local anesthetic with a shorter duration of action compared to this compound.
Bupivacaine: Known for its long-lasting effects, but with a different chemical structure.
Procaine: An older local anesthetic with a shorter duration of action and different chemical properties.
Properties
IUPAC Name |
2-(diethylamino)ethyl 3-amino-2-butoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-4-7-12-21-16-14(9-8-10-15(16)18)17(20)22-13-11-19(5-2)6-3/h8-10H,4-7,11-13,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQWYEFHNLTPBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189787 | |
Record name | Metabutoxycaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3624-87-1 | |
Record name | Metabutoxycaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3624-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metabutoxycaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003624871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metabutoxycaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METABUTOXYCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMV9L2WT8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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